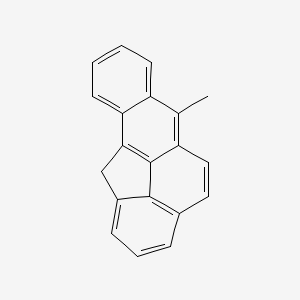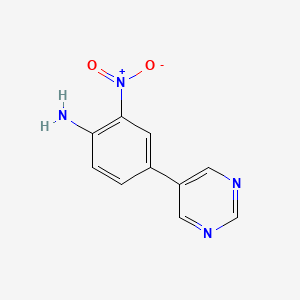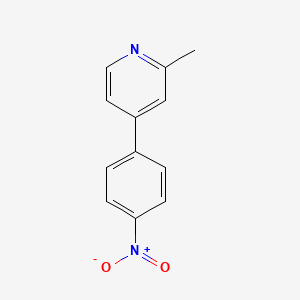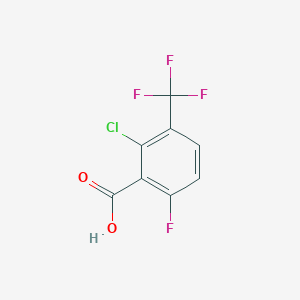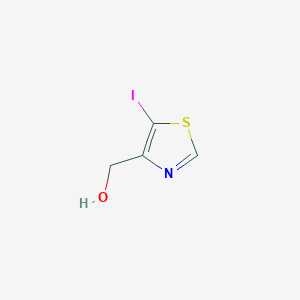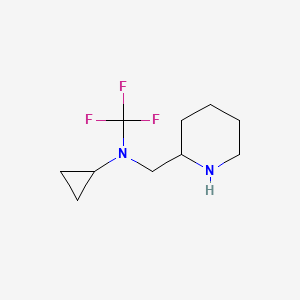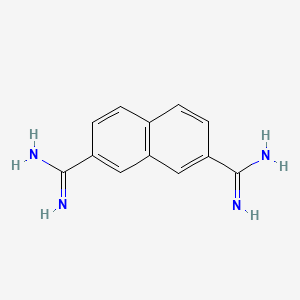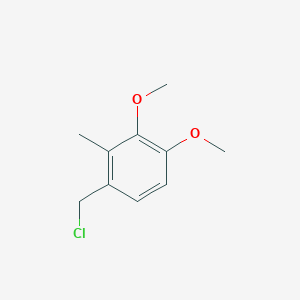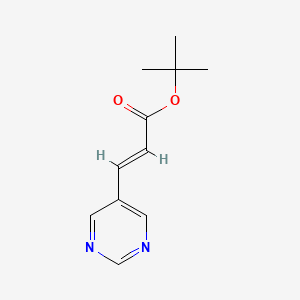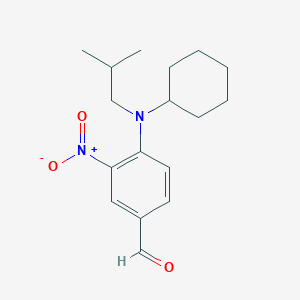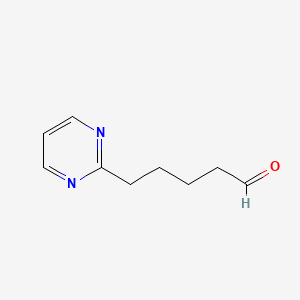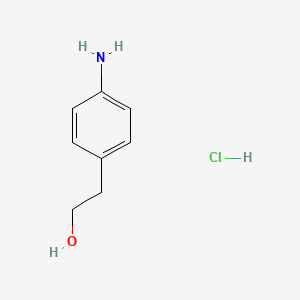
2-(4-Aminophenyl)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)ethanol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of 2-(4-Aminophenyl)ethanol, where the hydrochloride group is added to enhance its solubility and stability. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethanol hydrochloride typically involves the reduction of 4-nitrophenethyl alcohol. The process includes the following steps:
Nitration: 2-Phenylethanol is nitrated to form 2-(4-nitrophenyl)ethanol.
Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation or other reducing agents like hydrazine hydrate in the presence of a catalyst.
Hydrochloride Formation: The resulting 2-(4-Aminophenyl)ethanol is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: 4-Aminobenzaldehyde, 4-Aminobenzoic acid.
Reduction: Secondary and tertiary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-(4-Aminophenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of an amino group.
4-Aminophenethyl alcohol: Lacks the hydrochloride group, affecting its solubility and stability.
4-Nitrophenethyl alcohol: Precursor in the synthesis of 2-(4-Aminophenyl)ethanol hydrochloride.
Uniqueness
This compound is unique due to its enhanced solubility and stability, making it more suitable for various applications compared to its analogs. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its significance .
Propriétés
Numéro CAS |
92814-31-8 |
|---|---|
Formule moléculaire |
C8H12ClNO |
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
2-(4-aminophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4,10H,5-6,9H2;1H |
Clé InChI |
BAUGIPPZPXUSIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


